molecular formula C18H16FNO4S2 B2576540 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932520-41-7

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2576540
CAS No.: 932520-41-7
M. Wt: 393.45
InChI Key: WUIPFWVRBJTITA-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a fluorine atom at the 4-position of the benzothiophene core and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c1-10-7-8-13(11(2)9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIPFWVRBJTITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.

    Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination reactions using reagents such as Selectfluor.

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the fluoro substituent enhances its binding affinity. The benzothiophene core provides structural stability and facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its benzothiophene backbone, fluorine substitution, and sulfamoyl group. Below is a detailed comparison with structurally related compounds from the evidence:

Ethyl Ester Derivatives ()

  • Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (G226-0255) Key Difference: Ethyl ester (vs. methyl ester) and 3,4-dimethylphenyl sulfamoyl substituent (vs. 2,4-dimethylphenyl). The 3,4-dimethylphenyl group could modify steric hindrance and binding interactions compared to the 2,4-isomer. Molecular Formula: C₁₉H₁₈FNO₄S₂ (identical molecular weight: 407.48 g/mol).
  • Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (G226-0256)

    • Key Difference : Ethyl ester (vs. methyl ester) but identical 2,4-dimethylphenyl sulfamoyl group.
    • Impact : The ethyl ester substitution alone may influence metabolic stability or solubility compared to the methyl analog.

Piperazinyl-Substituted Analog ()

  • Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate Key Difference: A piperazine ring bridges the sulfonyl group to the 2,4-dimethylphenyl group. This modification could improve solubility but may also increase metabolic susceptibility.

Benzodioxol-Substituted Analog ()

  • Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Key Difference: Replacement of 2,4-dimethylphenyl with a benzodioxol group. Impact: The benzodioxol group is electron-rich and may enhance π-π stacking interactions. Its smaller molecular formula (C₁₇H₁₂FNO₆S₂ vs. CAS: 932520-53-1.

Fluorophenyl-Substituted Analog ()

  • Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
    • Key Differences :

Fluorine Position : Fluorine at the 3-position of the phenyl ring (vs. 4-fluoro on the benzothiophene core in the target compound).

Benzothiophene Substitution: Lacks the 4-fluoro on the benzothiophene. Impact: Fluorine’s position alters electronic effects (e.g., dipole moments), which could influence binding affinity. The absence of 4-fluoro on the benzothiophene may reduce steric hindrance or electronic withdrawal effects. Molecular Formula: C₁₈H₁₆FNO₄S₂ (lower molecular weight: 393.45 g/mol).

Sulfonylurea Herbicides ()

  • Examples : Triflusulfuron methyl, metsulfuron methyl.
    • Key Differences : Triazine rings (vs. benzothiophene) and urea linkages.
    • Impact : These compounds act as acetolactate synthase (ALS) inhibitors in plants. The benzothiophene core in the target compound may confer distinct mechanisms of action or target specificity.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₁₉H₁₈FNO₄S₂ 407.48 4-fluoro benzothiophene, 2-methyl ester, 2,4-dimethylphenyl sulfamoyl Not provided
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₉H₁₈FNO₄S₂ 407.48 Ethyl ester, 3,4-dimethylphenyl sulfamoyl Not provided
Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-... Not provided Not provided Piperazinyl-sulfonyl, 2,4-dimethylphenyl Not provided
Methyl 3-[(benzodioxol-5-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₇H₁₂FNO₆S₂ 409.41 Benzodioxol sulfamoyl 932520-53-1
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₆FNO₄S₂ 393.45 3-fluoro-4-methylphenyl sulfamoyl, no 4-fluoro on benzothiophene 932520-41-7

Table 2: Functional Implications of Substituent Variations

Substituent Variation Potential Impact Example Compound
Ethyl vs. methyl ester Alters lipophilicity, metabolic stability, and solubility. G226-0255, G226-0256
Piperazinyl-sulfonyl Introduces basicity and conformational flexibility; may enhance target binding. compound
Benzodioxol sulfamoyl Enhances π-π interactions; reduces steric bulk. CAS 932520-53-1
Fluorine position (phenyl vs. core) Modifies electronic effects and steric interactions. CAS 932520-41-7

Biological Activity

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its biological significance. The presence of a sulfamoyl group and a fluoro substituent enhances its chemical reactivity and biological potential.

1. Antitumor Activity

Research has indicated that compounds with a benzothiophene scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines needs further investigation.

2. Cholinesterase Inhibition

A recent study highlighted the potential of benzothiophene derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory activity was assessed using various concentrations, revealing an IC50 range that suggests moderate to high potency in enzyme inhibition .

3. Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro studies demonstrated effectiveness against several fungal strains, indicating its potential as an antifungal agent. The mechanism of action may involve disruption of fungal cell membrane integrity or interference with metabolic pathways essential for fungal growth.

4. Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Case Study 1: A series of benzothiophene derivatives were synthesized and tested for their cytotoxic effects on SH-SY5Y neuroblastoma cells. Results indicated that certain derivatives exhibited significant cytotoxicity without affecting cell viability at lower concentrations .
  • Case Study 2: A study on the structure-activity relationship (SAR) of benzothiophene analogs revealed that modifications at specific positions significantly influenced their biological activities, particularly in enzyme inhibition assays .

Research Findings

Table 1 summarizes the biological activities reported for this compound and related compounds:

Activity IC50/Effect Reference
AntitumorVaries by cell line
AChE InhibitionIC50: 20.8 - 121.7 µM
BChE InhibitionPotent against selected analogs
AntifungalEffective against multiple strains
Anti-inflammatoryPreliminary evidence

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